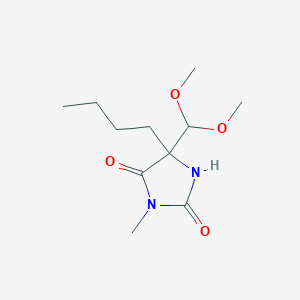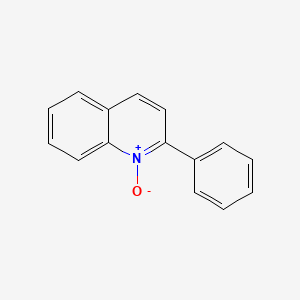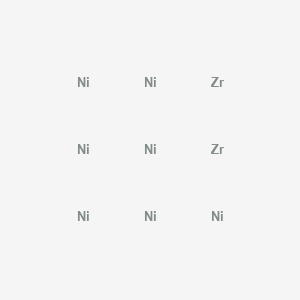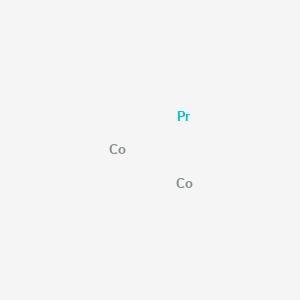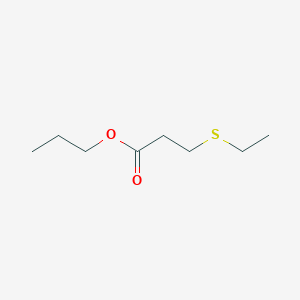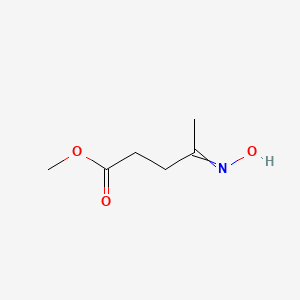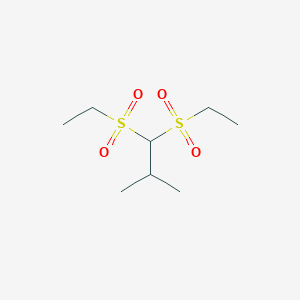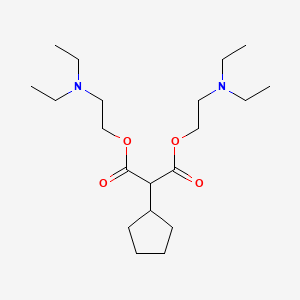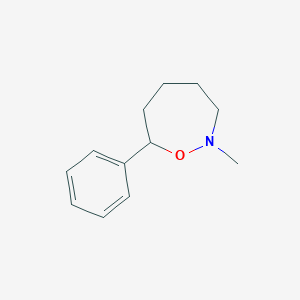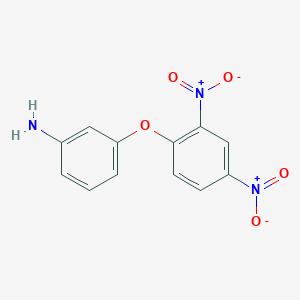
3-(2,4-Dinitrophenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dinitrophenoxy)aniline is an organic compound that features both an aniline group and a dinitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)aniline typically involves the reaction of 2,4-dinitrophenol with aniline. One common method is the nucleophilic aromatic substitution reaction where 2,4-dinitrophenol reacts with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:
2,4-Dinitrophenol+Aniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,4-Dinitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 3-(2,4-diaminophenoxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
3-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(2,4-Dinitrophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitroaniline: Used in the production of dyes and as an intermediate in organic synthesis.
3,4-Dinitroaniline: Similar in structure but with different reactivity and applications.
Uniqueness
3-(2,4-Dinitrophenoxy)aniline is unique due to the presence of both an aniline group and a dinitrophenoxy group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
2363-31-7 |
|---|---|
分子式 |
C12H9N3O5 |
分子量 |
275.22 g/mol |
IUPAC 名称 |
3-(2,4-dinitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |
InChI 键 |
RDWDFBCSMUNDMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


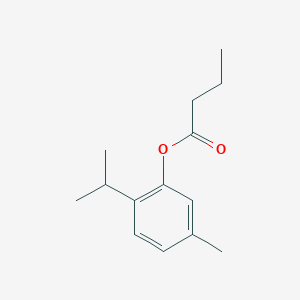
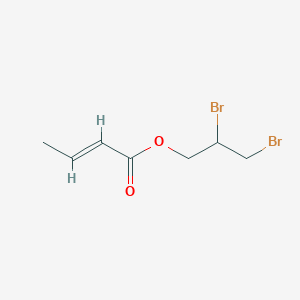
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
